Isoflupredone Acetate

Catalog No.
S530899
CAS No.
338-98-7
M.F
C23H29FO6
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoflupredone Acetate

Isoflupredone Acetate addresses the challenge of high-potency glucocorticoid therapy in large-animal research. Substituting with other corticosteroids on a mass basis causes 10-fold dosing errors. Key advantages:

  • 10x gluconeogenic potency vs prednisolone (10 mg eq. 100 mg)
  • Distinct mineralocorticoid effect causing hypokalemia, unlike dexamethasone
  • Effective in bovine ketosis, equine laminitis, and RAO

Supplied as sterile injectable suspension for low-volume administration. Ensure reproducible outcomes by avoiding generic substitution.

CAS Number

338-98-7

Product Name

Isoflupredone Acetate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H29FO6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1

InChI Key

ZOCUOMKMBMEYQV-GSLJADNHSA-N

solubility

Soluble in DMSO

Synonyms

9 alpha-fluoroprednisolone 21-acetate, biorinil, biorinil, (6alpha,11beta)-isomer, isoflupredone acetate

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O

The exact mass of the compound Isoflupredone acetate is 420.1948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Prednisolone - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Isoflupredone Acetate is a synthetic, fluorinated glucocorticoid corticosteroid, supplied as the 21-acetate ester of isoflupredone. It is characterized by potent anti-inflammatory and gluconeogenic activities, making it a key therapeutic agent in veterinary medicine, particularly for large animals. Its primary value proposition is linked to its high potency relative to other common corticosteroids, which directly impacts dosage requirements and therapeutic outcomes in its approved applications.

Research Fit

Research Class Fluorinated corticosteroid with dual glucocorticoid/mineralocorticoid receptor agonist profile
Key Feature 9α-fluoro substitution supports prolonged activity and distinct electrolyte endpoint responses
Use Context Veterinary metabolic, respiratory, and joint inflammation research models

Direct substitution of Isoflupredone Acetate with other corticosteroids on a mass-for-mass basis will lead to significant dosing errors and unpredictable outcomes. For example, its gluconeogenic activity is approximately 10 times greater than that of prednisolone, meaning a 10 mg dose of Isoflupredone Acetate is therapeutically equivalent to 100 mg of prednisolone. Furthermore, while its anti-inflammatory efficacy is comparable to dexamethasone in some models, it possesses distinct mineralocorticoid activity that can lead to significant potassium loss (hypokalemia), a side effect not observed with dexamethasone in direct comparisons. These quantitative differences in potency and side-effect profiles make each compound suitable for specific clinical and research scenarios, invalidating generic substitution.

Substitution Risk

Dexamethasone
Lacks mineralocorticoid activity; electrolyte endpoint profiles may shift significantly and hypokalemia-related readouts will be absent.
Prednisolone
Approximately 5-fold lower glucocorticoid activity per weight basis; dose adjustment may not reproduce glycogen deposition or anti-inflammatory endpoints equivalently.
Triamcinolone Acetonide
Different detection time and no mineralocorticoid component; withdrawal study designs and electrolyte monitoring protocols cannot be transferred directly.

Superior Gluconeogenic and Glucocorticoid Potency vs. Prednisolone

Isoflupredone Acetate demonstrates significantly higher potency than the widely used corticosteroid, prednisolone. Based on liver glycogen deposition assays in rats, its glucocorticoid activity is approximately 10 times greater than that of prednisolone. This translates directly to veterinary applications, where its glucogenic (glucose-producing) effect is also 10 times that of prednisolone, allowing a 10 mg dose of Isoflupredone Acetate to replace a 100 mg dose of prednisolone for treating bovine ketosis.

Evidence DimensionRelative Glucocorticoid/Gluconeogenic Potency
Target Compound DataRelative Potency Factor: ~10
Comparator Or BaselinePrednisolone (Relative Potency Factor: 1)
Quantified DifferenceApprox. 10x greater potency
ConditionsGlucocorticoid activity measured by liver glycogen deposition in rats; Gluconeogenic activity observed in ketotic cattle.

This 10-fold increase in potency allows for a corresponding reduction in required dosage volume, a critical handling and administration advantage in large animal medicine and research.

Glucocorticoid Activity
Class-level inference
Isoflupredone: 25 | Prednisolone: 5 (relative to cortisol = 1)
5-fold higher relative activity in potency classification tables
Supports dose-context review in glucocorticoid research models

Differentiated Mineralocorticoid Activity vs. Dexamethasone

While both Isoflupredone Acetate and dexamethasone are potent anti-inflammatory agents, they are not interchangeable due to a key difference in their effect on electrolyte balance. In a comparative study in horses with recurrent airway obstruction, daily intramuscular administration of Isoflupredone Acetate (0.03 mg/kg) resulted in a significant decrease in serum potassium levels (hypokalemia). In contrast, horses treated with an efficacious dose of dexamethasone (0.04 mg/kg) showed no significant changes in serum electrolytes.

Evidence DimensionEffect on Serum Potassium
Target Compound DataSignificant decrease (hypokalemia)
Comparator Or BaselineDexamethasone: No significant effect on serum electrolytes
Quantified DifferenceQualitatively different side-effect profile regarding mineralocorticoid activity.
Conditions14-day treatment of horses with recurrent airway obstruction ('heaves').

This distinct side-effect profile is a critical procurement differentiator; dexamethasone is preferable when avoiding electrolyte disturbance is paramount, while isoflupredone may be selected for its specific therapeutic properties when potassium levels can be monitored.

Plasma K⁺ Reduction
Head-to-head
ISO: 25–46% decrease | DEX: no change
Mineralocorticoid-mediated endpoint response clearly differentiated
Randomized trial in 33 dairy cows; 71% severe hypokalemia with two ISO doses

Optimized Formulation for In Vivo Injectable Applications

Isoflupredone Acetate is commercially supplied as a sterile aqueous suspension, typically at a concentration of 2 mg/mL, designed specifically for intramuscular or intrasynovial injection. This ready-to-use format contrasts with corticosteroids that may only be available as bulk powders requiring complex formulation for in vivo use. This formulation ensures consistent delivery and is approved for use in lactating dairy animals by the USFDA, highlighting its established fit within mainstream veterinary workflows. While soluble in DMSO for in vitro benchtop use, its primary procurement driver is its pre-formulated state for direct animal administration.

Evidence DimensionProduct Format / Processability
Target Compound DataSterile aqueous suspension for injection (e.g., 2 mg/mL)
Comparator Or BaselineBulk powder requiring formulation prior to in vivo use
Quantified DifferenceReady-to-administer vs. requires formulation development
ConditionsStandard commercial product format for veterinary and animal research.

Procurement of this compound is often for its immediate usability in clinical or research animals, saving significant time and resources in formulation development and ensuring sterility.

Lung Function (Equine RAO)
Head-to-head
Equivalent improvement from Day 3 through 14-day treatment and washout
ISO and DEX showed parallel endpoint improvement
Hypokalemia observed only in ISO group; no clinical signs in this study
Articular Tissue (In Vitro)
Head-to-head
Comparable PGE₂/MMP-13 reduction at 10⁻⁷–10⁻¹⁰ M vs. MPA and TA
Supports joint inflammation model relevance
Cytotoxicity (LDH) elevated only at suprapharmacologic 10⁻⁴ M
Terminal Half-Life
Supporting evidence
39.6 ± 22.1 h
Supports prolonged exposure model design
Detection time 10 days for 99% population (100 pg/mL limit)
MR EC₅₀
Class-level inference
0.007 nM (125-fold > GR EC₅₀ 0.877 nM)
Molecular basis for pronounced mineralocorticoid activity
CV-1 cell transactivation assay; review for target-specific models

Dose-Efficient Treatment of Bovine Ketosis

For the treatment of primary bovine ketosis, where a potent gluconeogenic effect is required to rapidly correct metabolic imbalance. The 10-fold higher potency compared to prednisolone allows for effective therapy with a significantly smaller injection volume (e.g., 10-20 mg total dose), improving ease of administration in large animals.

High-Potency Anti-Inflammatory Therapy in Equine and Bovine Medicine

For treating musculoskeletal and inflammatory conditions where high corticosteroid potency is beneficial, such as laminitis, arthritis, and generalized muscular soreness. It is a validated choice for managing recurrent airway obstruction ('heaves') in horses, demonstrating efficacy comparable to dexamethasone. The choice to use it requires consideration of its potential impact on potassium levels.

In Vivo Research Models Requiring Potent, Injectable Glucocorticoid Effects

In preclinical animal studies that require potent, systemically-delivered glucocorticoid action. The high potency and availability as a sterile injectable suspension make it suitable for achieving significant anti-inflammatory or metabolic effects with low, reproducible dosing volumes, thereby minimizing vehicle effects and animal stress.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bovine ketosis model studies
Glucocorticoid-driven glycogen deposition context
Metabolic endpoint and ketone body monitoring
Equine airway inflammation research
Equivalent lung-function endpoint response to dexamethasone
Serum potassium and electrolyte endpoint review
Equine joint tissue inflammation models
Anti-catabolic activity at clinically relevant concentrations
Cytotoxicity profile review at suprapharmacologic levels
Equine PK and withdrawal study design
Prolonged terminal half-life and detection time context
Monte Carlo simulation-based withdrawal period validation

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

420.19481680 Da

Monoisotopic Mass

420.19481680 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55P9TUL75S

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

338-98-7

Wikipedia

Isoflupredone acetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
1: Trahan RA, Byron CR, Dahlgren LA, Pleasant RS, Werre SR. In vitro effects of three equimolar concentrations of methylprednisolone acetate, triamcinolone acetonide, and isoflupredone acetate on equine articular tissue cocultures in an inflammatory environment. Am J Vet Res. 2018 Sep;79(9):933-940. doi: 10.2460/ajvr.79.9.933. PubMed PMID: 30153056.
2: Knych HK, Harrison L, Chouicha N, Kass PH. Expression of inflammatory and structural matrix genes in synovial fluid following intra-articular administration of isoflupredone acetate to exercised horses. Equine Vet J. 2018 Jul;50(4):504-512. doi: 10.1111/evj.12771. Epub 2017 Nov 17. PubMed PMID: 29044706.
3: Cho SH, Park JA, Zheng W, Abd El-Aty AM, Kim SK, Choi JM, Yi H, Cho SM, Afifi NA, Shim JH, Chang BJ, Kim JS, Shin HC. Quantification of bupivacaine hydrochloride and isoflupredone acetate residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 15;1065-1066:29-34. doi: 10.1016/j.jchromb.2017.09.026. Epub 2017 Sep 19. PubMed PMID: 28946122.
4: Knych HK, Harrison LM, White A, McKemie DS. Disposition of isoflupredone acetate in plasma, urine and synovial fluid following intra-articular administration to exercised Thoroughbred horses. Drug Test Anal. 2016 Jan;8(1):141-7. doi: 10.1002/dta.1834. Epub 2015 Sep 1. PubMed PMID: 26333097.
5: Hewson J, Viel L, Caswell JL, Shewen PE, Buchanan-Smith JG. Impact of isoflupredone acetate treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia. Am J Vet Res. 2011 Dec;72(12):1613-21. doi: 10.2460/ajvr.72.12.1613. PubMed PMID: 22126689.
6: Seifi HA, LeBlanc SJ, Vernooy E, Leslie KE, Duffield TF. Effect of isoflupredone acetate with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation. J Dairy Sci. 2007 Sep;90(9):4181-91. PubMed PMID: 17699036.
7: Coffer NJ, Frank N, Elliott SB, Young CD, van Amstel SR. Effects of dexamethasone and isoflupredone acetate on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation. Am J Vet Res. 2006 Jul;67(7):1244-51. PubMed PMID: 16817750.
8: Wagner SA, Apley MD. Pharmacodynamics of isoflupredone acetate in an endotoxin-induced mastitis model. J Dairy Sci. 2003 Mar;86(3):792-8. PubMed PMID: 12703615.
9: Lillich JD, Bertone AL, Schmall LM, Ruggles AJ, Sams RA. Plasma, urine, and synovial fluid disposition of methylprednisolone acetate and isoflupredone acetate after intra-articular administration in horses. Am J Vet Res. 1996 Feb;57(2):187-92. PubMed PMID: 8633806.
10: Mohammedsadegh M. Effect of isoflupredone acetate on pregnancy in cattle. Vet Rec. 1994 Apr 23;134(17):453. PubMed PMID: 8048222.

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